

PD 174265: A Technical Guide to a Potent and Selective EGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 174265 is a potent, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] With a quinazoline-based core, this small molecule demonstrates high affinity for the ATP-binding site of the EGFR kinase domain, leading to the suppression of downstream signaling pathways implicated in cell proliferation, survival, and differentiation. This document provides a comprehensive technical overview of **PD 174265**, including its chemical properties, mechanism of action, and biological activity, supported by available quantitative data and a detailed representation of the targeted signaling pathway.

Chemical and Physical Properties

PD 174265, with the formal name N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide, is a synthetic compound characterized by the following properties:[1][2]



Property	Value	Reference
CAS Number	216163-53-0	[1][2]
Molecular Formula	C17H15BrN4O	[1][2]
Molecular Weight	371.23 g/mol	[2]
Purity	>98%	[2]
Appearance	Yellow solid	[2]
Solubility	Soluble in DMSO to 100 mM	[2]

Mechanism of Action

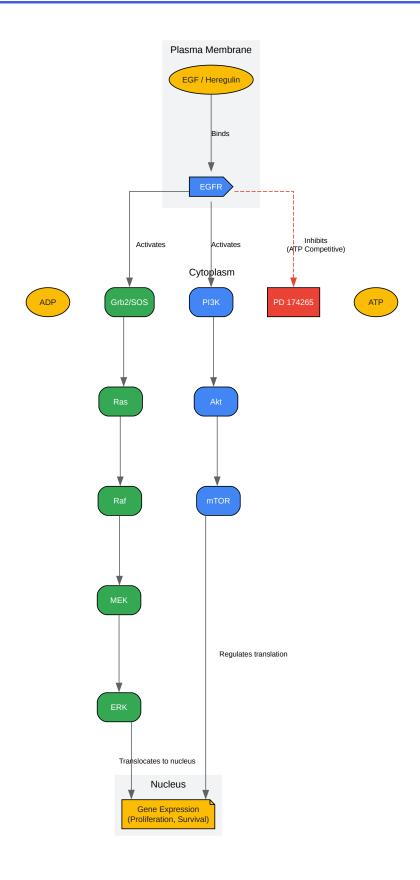
PD 174265 functions as a selective, reversible, and ATP-competitive inhibitor of the EGFR tyrosine kinase.[5] The binding of ligands, such as epidermal growth factor (EGF) or heregulin, to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

PD 174265 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the EGFR tyrosine kinase. This prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The reversible nature of its binding allows for its use in comparative studies with irreversible EGFR inhibitors.[1]

EGFR Signaling Pathway

The inhibition of EGFR by **PD 174265** disrupts multiple critical downstream signaling pathways that are central to cell growth and survival. The primary pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and apoptosis.





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EGFR Signaling Pathway and Inhibition by PD 174265



Biological Activity and Quantitative Data

PD 174265 exhibits high potency against EGFR tyrosine kinase activity and effectively blocks ligand-induced phosphorylation in cellular contexts.

Assay Type	Target/Stimulus	IC50 Value	Reference
Enzymatic Assay	EGFR Tyrosine Kinase	0.45 nM	[1][2]
Cell-based Assay	EGF-induced Tyrosine Phosphorylation	39 nM	[1]
Cell-based Assay	Heregulin-induced Tyrosine Phosphorylation	220 nM	[1]

Experimental Protocols

While specific, detailed protocols for the determination of the IC₅₀ values for **PD 174265** are not publicly available, this section outlines generalized methodologies for the key experiments cited.

In Vitro EGFR Tyrosine Kinase Inhibition Assay (Generalized Protocol)

This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the concentration of **PD 174265** required to inhibit 50% of EGFR kinase activity (IC₅₀).

Materials:

- Purified recombinant human EGFR kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate

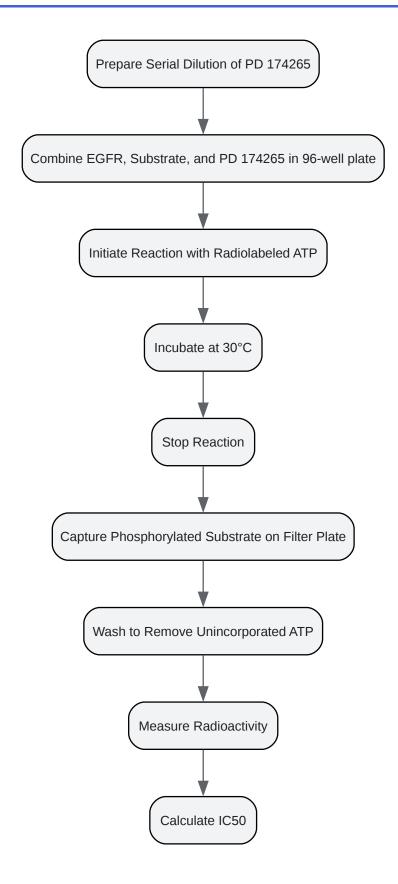


- Adenosine-5'-triphosphate (ATP), [y-32P]ATP or [y-33P]ATP
- PD 174265
- Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- 96-well filter plates
- · Scintillation counter

Procedure:

- Prepare a serial dilution of PD 174265 in DMSO and then dilute in assay buffer.
- In a 96-well plate, combine the EGFR enzyme, the peptide substrate, and the various concentrations of PD 174265.
- Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP).
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated radiolabeled ATP.
- Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
- Plot the percentage of inhibition against the logarithm of the PD 174265 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.





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Generalized Workflow for In Vitro Kinase Inhibition Assay



Cell-Based Ligand-Induced Phosphorylation Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular environment in response to ligand stimulation.

Objective: To determine the concentration of **PD 174265** required to inhibit 50% of EGF or heregulin-induced EGFR phosphorylation in cells.

Materials:

- A suitable cell line with endogenous or overexpressed EGFR (e.g., A431 human epidermoid carcinoma cells).
- Cell culture medium and serum.
- PD 174265.
- · EGF or Heregulin.
- Lysis buffer.
- Antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR.
- Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
- Western blot or ELISA reagents.

Procedure:

- Seed cells in a multi-well plate and grow to a desired confluency.
- Starve the cells in serum-free medium to reduce basal EGFR activity.
- Pre-incubate the cells with various concentrations of **PD 174265** for a defined period.
- Stimulate the cells with a fixed concentration of EGF or heregulin.



- · Lyse the cells to extract proteins.
- Determine the protein concentration of the lysates.
- Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
- Quantify the band intensities or ELISA signals.
- Normalize the phosphorylated EGFR signal to the total EGFR signal.
- Plot the percentage of inhibition of phosphorylation against the logarithm of the PD 174265 concentration to determine the IC₅₀ value.

Kinase Selectivity, Pharmacokinetics, and In Vivo Studies

While **PD 174265** is described as a "selective" EGFR inhibitor, a comprehensive kinase selectivity panel with quantitative data against a broad range of kinases is not readily available in the public domain. Such data is crucial for a complete understanding of its off-target effects. Similarly, detailed information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo efficacy of **PD 174265** in preclinical models has not been extensively published.

Synthesis

A detailed, step-by-step synthesis protocol for **PD 174265** is not publicly documented. The synthesis would likely involve the construction of the 4-amino-6-acylaminoquinazoline core followed by coupling with 3-bromoaniline.

Conclusion

PD 174265 is a well-characterized, potent, and reversible inhibitor of EGFR tyrosine kinase. Its high in vitro and cell-based potency make it a valuable tool for researchers studying EGFR signaling and for comparative analysis with other EGFR inhibitors. However, a more in-depth understanding of its therapeutic potential would require the public availability of comprehensive



kinase selectivity profiling, detailed pharmacokinetic data, and results from in vivo efficacy studies.

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